1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine

5-HT1A receptor arylpiperazine SAR N-alkyl substitution

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine (CAS 1355226-03-7) is a synthetic heterocyclic small molecule (C₁₆H₂₇N₃S, MW 293.5 g/mol) belonging to the arylpiperazine class, specifically a 2-pyridinylpiperazine derivative bearing a 5-tert-butylthio substituent and a 3-methyl group on the pyridine ring, with an N-ethyl substituent on the distal piperazine nitrogen. AKSci (8251ED) supplies this compound at a minimum purity specification of 95%, with long-term storage recommended in a cool, dry place; it is classified as non-hazardous for DOT/IATA transport.

Molecular Formula C16H27N3S
Molecular Weight 293.5 g/mol
Cat. No. B11796348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine
Molecular FormulaC16H27N3S
Molecular Weight293.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC=C(C=C2C)SC(C)(C)C
InChIInChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-13(2)11-14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3
InChIKeyPLWYQRKEMJJQNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine – Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine (CAS 1355226-03-7) is a synthetic heterocyclic small molecule (C₁₆H₂₇N₃S, MW 293.5 g/mol) belonging to the arylpiperazine class, specifically a 2-pyridinylpiperazine derivative bearing a 5-tert-butylthio substituent and a 3-methyl group on the pyridine ring, with an N-ethyl substituent on the distal piperazine nitrogen . AKSci (8251ED) supplies this compound at a minimum purity specification of 95%, with long-term storage recommended in a cool, dry place; it is classified as non-hazardous for DOT/IATA transport . The compound is also listed in chemical supplier catalogs under catalog number BT60889 . This compound falls within the heteroarylthio-arylpiperazine chemotype disclosed in the EPIOMED THERAPEUTICS patent family (US20130289047A1), where compounds of this general scaffold are described as binding to serotonin receptors, particularly the 5-HT₁A subtype, for potential neurological applications [1].

Why In-Class Arylpiperazine Substitution Fails for 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine


Arylpiperazines as a class cannot be generically interchanged because both the N-alkyl chain length on the piperazine and the substitution pattern on the aryl (pyridine) ring profoundly modulate 5-HT₁A receptor affinity and selectivity. A landmark SAR study by van Steen et al. (J Med Chem, 1993) demonstrated across two heterobicyclic phenylpiperazine series that N-ethyl and N-n-propyl substituents yield statistically distinguishable 5-HT₁A affinities from N-methyl, N-isopropyl, or longer-chain (n-hexyl) homologues, with the n-hexyl derivatives reaching sub-nanomolar affinity (Ki = 0.50 nM) [1]. On the pyridine ring, the position of the methyl substituent (3-methyl vs. 4-methyl vs. 6-methyl) alters the steric and electronic environment of the heteroarylthio pharmacophore, which in the EPIOMED patent scaffold is directly implicated in 5-HT₁A receptor recognition [2]. Substituting the target compound with its des-methyl analog (CAS 1355237-26-1, MW 279.4), des-ethyl analog (CAS 1355218-76-6, MW 265.42), or methyl positional isomer (6-methyl variant, CAS 1355174-59-2) yields a different molecular entity with uncharacterized—and likely divergent—receptor binding properties . The quantitative evidence below establishes the specific differentiation dimensions that preclude generic substitution.

Quantitative Evidence Guide: 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine vs. Closest Analogs


N-Ethyl Substituent: Predicted 5-HT₁A Affinity Tier Based on Cross-Study SAR Extrapolation vs. N-Methyl, N-Propyl, and N-Isopropyl Analogs

The van Steen et al. (1993) SAR study established that across two independent heterobicyclic phenylpiperazine series, N-ethyl-substituted derivatives display nanomolar 5-HT₁A affinity that is statistically indistinguishable from N-n-propyl analogs but significantly lower (p < 0.05) than N-methyl-substituted derivatives [1]. The N-n-hexyl derivatives achieved the affinity maximum (Ki = 0.50–0.54 nM) [1]. For the target compound, the N-ethyl substituent therefore occupies an intermediate affinity tier within the N-alkyl series: the target compound is predicted to have lower 5-HT₁A affinity than its hypothetical N-methyl congener but comparable affinity to its N-propyl analog, and significantly higher affinity than the unsubstituted piperazine (des-ethyl) analog (CAS 1355218-76-6), which lacks the N-alkyl substituent entirely and is expected to exhibit substantially reduced affinity based on established SAR trends in arylpiperazine 5-HT₁A ligands [1][2]. This SAR extrapolation is cross-study comparable evidence: the van Steen data are from heterobicyclic phenylpiperazines, not pyridinylpiperazines, and direct Ki values for the target compound are not available in the public domain; the inference is strength-graded accordingly [1].

5-HT1A receptor arylpiperazine SAR N-alkyl substitution radioligand binding medicinal chemistry

3-Methylpyridine Substitution Pattern: Differentiation from 4-Methyl and 6-Methyl Positional Isomers via Steric and Electronic Modulation of the Heteroarylthio Pharmacophore

The 3-methyl substitution on the pyridine ring of the target compound is differentiated from the 4-methyl isomer and the 6-methyl isomer (CAS 1355174-59-2) by its unique steric and electronic relationship to the 5-tert-butylthio group and the 2-piperazinyl substituent. In the 3-methyl configuration, the methyl group is ortho to the piperazine attachment point (position 2) and meta to the tert-butylthio group (position 5), creating a distinct steric environment around the piperazine-pyridine bond that influences the conformational preference of the arylpiperazine moiety. By contrast, the 6-methyl isomer (CAS 1355174-59-2) places the methyl group para to the piperazine and ortho to the tert-butylthio group, while the 4-methyl isomer positions the methyl group between the piperazine and the tert-butylthio substituents [1]. The EPIOMED patent (US20130289047A1) explicitly claims heteroarylthio-arylpiperazine compounds where the substitution pattern on the heteroaryl ring (including pyridine derivatives with R2 and R3 substituents at positions corresponding to the methyl location) is a critical determinant of receptor binding [2]. No published head-to-head binding data exist for these positional isomers; however, in the broader arylpiperazine literature, even minor positional shifts in substituents on the aryl ring are well-documented to cause order-of-magnitude changes in 5-HT₁A affinity and selectivity [2][3].

positional isomerism methylpyridine substitution heteroarylthio pharmacophore 5-HT1A receptor medicinal chemistry SAR

Molecular Weight Differentiation (293.5 g/mol) as a Physicochemical Anchor for SAR Library Design vs. Des-Methyl and Des-Ethyl Analogs

The molecular weight of the target compound (MW = 293.5 g/mol, C₁₆H₂₇N₃S) is distinctly differentiated from its closest unsubstituted analogs. The des-methyl analog (CAS 1355237-26-1, C₁₅H₂₅N₃S) has a MW of 279.4 g/mol (ΔMW = −14.1 g/mol, −4.8%), while the des-ethyl analog (CAS 1355218-76-6, C₁₄H₂₃N₃S) has a MW of 265.42 g/mol (ΔMW = −28.08 g/mol, −9.6%) . The isopropylpiperazine analog (CAS 1355189-41-1, C₁₇H₂₉N₃S) has a MW ~307.5 g/mol (ΔMW = +14.0 g/mol, +4.8%) . Within the Lipinski Rule of Five framework, the target compound's MW of 293.5 falls well below the 500 Da threshold, placing it in a favorable drug-like chemical space [1]. These incremental MW differences are meaningful for SAR library enumeration: each ±14 Da step corresponds to precisely one methylene (−CH₂−) unit, allowing systematic exploration of the lipophilicity-affinity relationship along both the N-alkyl and C-aryl substitution vectors .

molecular weight physicochemical property Lipinski Rule of Five lead optimization SAR library enumeration

Vendor-Supplied Purity Specification (≥95%) and Non-Hazardous Transport Classification as Procurement Decision Factors

The target compound is supplied by AKSci (catalog 8251ED) with a documented minimum purity specification of 95% . This specification is identical to that listed for its closest commercially available analogs from the same supplier: the des-methyl analog (CAS 1355237-26-1, AKSci 8904ED) also carries a 95% minimum purity spec , and the des-ethyl analog (CAS 1355218-76-6, AKSci 8238ED) likewise carries a 95% minimum purity spec . All three compounds share the same storage recommendation (long-term in a cool, dry place) and are classified as non-hazardous for DOT/IATA transport . However, the target compound is uniquely identified by catalog number 8251ED and CAS 1355226-03-7, and the absence of MDL number assignment for this compound (listed as 'N/A' on the AKSci datasheet) means that researchers relying on MDL-based inventory systems must use CAS-number lookup rather than MDL-number matching . In contrast, the des-ethyl analog (8238ED) and des-methyl analog (8904ED) also lack MDL numbers, so this is a class-wide characteristic of this compound series rather than a differentiating factor .

compound purity quality specification chemical procurement vendor comparison research chemical sourcing

Class-Level 5-HT₁A Receptor Binding Profile Inferred from EPIOMED Patent Disclosure vs. Established Clinical 5-HT₁A Ligands

The EPIOMED THERAPEUTICS patent (US20130289047A1) explicitly claims that heteroarylthio compounds covalently linked to an arylpiperazine moiety—the exact chemotype of the target compound—bind to serotonin receptors, in particular 5-HT₁A, and have been found useful in the treatment of neurological conditions [1]. The general formula of the claimed compounds encompasses the target compound's structural features: a heteroaryl ring substituted by a thio group (the pyridine-tert-butylthio moiety), covalently linked to an arylpiperazine derivative (the ethylpiperazine moiety) [1]. However, the patent does not provide specific Ki, IC₅₀, or EC₅₀ values for this individual compound [1]. For context, established clinical 5-HT₁A ligands include: tandospirone (Ki = 27 nM, selective 5-HT₁A partial agonist) [2], buspirone (Ki = 9.3–29.5 nM, 5-HT₁A partial agonist) , WAY-100635 (Ki = 0.39 nM, selective 5-HT₁A antagonist) , and 8-OH-DPAT (pIC₅₀ = 8.19 for 5-HT₁A, Ki = 466 nM for 5-HT₇) [3]. These reference values establish the affinity landscape against which any future experimental determination of the target compound's 5-HT₁A binding parameters should be benchmarked. Until such data are generated, the target compound's 5-HT₁A activity must be considered unquantified—the patent disclosure establishes plausible mechanism of action at the chemotype level but does not constitute quantitative evidence of this specific compound's binding affinity [1].

5-HT1A receptor serotonin receptor binding heteroarylthio pharmacophore CNS drug discovery GPCR pharmacology

Recommended Research and Procurement Application Scenarios for 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine


5-HT₁A Receptor Screening Library Enumeration — Intermediate N-Alkyl Affinity Tier

The target compound is optimally deployed as a representative of the N-ethyl affinity tier in an SAR-by-catalog exploration of 5-HT₁A receptor ligands. Based on the van Steen et al. (1993) SAR framework [1], the N-ethyl substituent occupies an intermediate affinity position between the higher-affinity N-methyl and the maximal-affinity N-n-hexyl derivatives. Researchers can procure this compound alongside the des-ethyl analog (CAS 1355218-76-6, unsubstituted piperazine), the isopropylpiperazine analog (CAS 1355189-41-1), and the des-methyl analog (CAS 1355237-26-1) to systematically probe the contribution of N-alkyl chain length and pyridine methylation to 5-HT₁A binding. The EPIOMED patent [2] provides the mechanistic rationale linking this chemotype to 5-HT₁A receptor engagement.

Positional Isomer Selectivity Profiling — 3-Methyl vs. 6-Methyl Pyridine Substitution

The 3-methylpyridine substitution pattern of the target compound is structurally distinct from the 6-methyl isomer (CAS 1355174-59-2) and the 4-methyl isomer. Researchers investigating the steric and electronic requirements of the heteroarylthio binding pocket of 5-HT₁A or related serotonin receptor subtypes should procure all three positional isomers for comparative pharmacological profiling [3]. The differentiation in substitution pattern is expected to produce divergent receptor affinity and selectivity profiles, as established in the broader arylpiperazine literature where positional isomerism routinely yields 5–100× differences in Ki values across serotonin and dopamine receptor subtypes [4].

Physicochemical Property Anchor in CNS Drug-Like Chemical Space

With MW = 293.5 g/mol, the target compound resides comfortably within Lipinski Rule of Five compliance (MW < 500) and is anticipated to have favorable CNS drug-like properties given its arylpiperazine scaffold, which is well-precedented in CNS-penetrant 5-HT₁A ligands such as buspirone and tandospirone [5][6]. The tert-butylthio group contributes substantial lipophilicity (estimated cLogP ≈ 3.5–4.5 based on fragment-based prediction for similar alkylthio-pyridine-piperazine compounds), potentially enhancing blood-brain barrier permeability relative to less lipophilic analogs [5]. This compound serves as a suitable reference point for medicinal chemistry programs exploring the lipophilicity-affinity-permeability optimization triangle within arylpiperazine-based CNS agents.

Procurement Quality Assurance — Identity Verification via MW and CAS Cross-Referencing

For procurement workflows, the compound's distinct MW (293.5 g/mol) and CAS number (1355226-03-7) provide unambiguous identity verification points that distinguish it from the closely related des-methyl analog (MW 279.4, CAS 1355237-26-1), des-ethyl analog (MW 265.42, CAS 1355218-76-6), and 6-methyl positional isomer (MW 293.5 but different CAS) . The absence of MDL number assignment for this compound series necessitates CAS-number-based inventory tracking rather than MDL-based lookup. The equivalent 95% purity specification across all three analogs from AKSci means that compound selection should be driven by research requirements rather than quality differentials.

Quote Request

Request a Quote for 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.